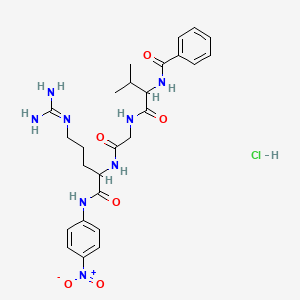

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

Description

Properties

IUPAC Name |

N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHRHUKHWCVSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585087 | |

| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64815-80-1 | |

| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the principle of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride assay?

An In-depth Technical Guide to the N-Benzoyl-Val-Gly-Arg p-Nitroanilide Hydrochloride Assay: Principles and Applications

Introduction

In the landscape of enzymology and high-throughput screening, chromogenic assays remain a cornerstone for their simplicity, reliability, and ease of implementation. Among these, the N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride assay stands out as a robust method for quantifying the activity of specific serine proteases. This guide provides an in-depth exploration of the core principles of this assay, its practical applications in research and drug development, and a detailed protocol for its successful execution. The focus is not merely on the procedural steps but on the underlying scientific rationale, empowering researchers to troubleshoot and adapt the assay for their specific needs.

Part 1: The Core Principle: Unmasking a Chromophore

The N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride assay is a spectrophotometric method designed to measure the enzymatic activity of certain proteases, most notably trypsin and other trypsin-like serine proteases. The entire principle hinges on a simple yet elegant enzymatic reaction: the cleavage of a synthetic, colorless substrate to release a colored product.

The substrate, N-α-Benzoyl-L-valyl-glycyl-L-arginine p-nitroanilide hydrochloride (often abbreviated as Bz-Val-Gly-Arg-pNA), is specifically designed to mimic a natural target sequence for these enzymes. It comprises a short peptide sequence (Val-Gly-Arg) that is recognized by the active site of the target protease. This peptide is linked to a p-nitroaniline (pNA) molecule via an amide bond. In its intact, substrate form, the p-nitroanilide group is colorless.

The enzymatic reaction is the lynchpin of the assay. The target protease, upon recognizing the Arginine (Arg) residue, catalyzes the hydrolysis of the amide bond between the arginine and the p-nitroaniline. This cleavage event liberates the p-nitroaniline molecule. Once freed from the peptide chain, the p-nitroaniline exhibits a strong absorbance of light at a specific wavelength, typically around 405 nm, and appears as a distinct yellow color.

The intensity of the yellow color, and therefore the absorbance at 405 nm, is directly proportional to the amount of p-nitroaniline released. Consequently, the rate of the increase in absorbance over time is a direct measure of the enzymatic activity of the protease in the sample. This linear relationship between product formation and enzyme concentration (under initial velocity conditions) allows for precise and quantitative determination of enzyme kinetics.

The specificity of the assay is largely conferred by the peptide sequence of the substrate. While Bz-Val-Gly-Arg-pNA is a classic substrate for trypsin, modifications to this sequence can tailor the substrate for other proteases. For instance, substrates with different peptide sequences are used to assay for enzymes like thrombin, plasmin, or kallikrein, each recognizing a specific amino acid sequence for cleavage.[1]

Part 2: Scientific Integrity and Logic

Expertise & Experience: Causality Behind Experimental Choices

The reliability of the N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride assay is contingent on several critical parameters. Understanding the "why" behind each step is paramount for robust and reproducible results.

Substrate Concentration: The concentration of Bz-Val-Gly-Arg-pNA must be carefully chosen. Ideally, the substrate concentration should be at or near the Michaelis constant (Km) of the enzyme. At concentrations well below the Km, the reaction rate is highly dependent on the substrate concentration, which can introduce variability. Conversely, at concentrations significantly above the Km, the enzyme becomes saturated, and the reaction rate is maximal (Vmax) and independent of small fluctuations in substrate concentration. For kinetic studies aiming to determine Km and Vmax, a range of substrate concentrations bracketing the Km is used. For routine enzyme activity measurements, a concentration that ensures zero-order kinetics with respect to the substrate is often preferred.

Buffer System and pH: Serine proteases have a catalytic triad in their active site, and the ionization state of key amino acid residues (histidine and serine) is critical for their activity. Therefore, maintaining a stable and optimal pH is non-negotiable. Most trypsin-like serine proteases exhibit optimal activity in the slightly alkaline range, typically between pH 7.5 and 8.5. Tris-HCl is a commonly used buffer in this pH range as it is relatively stable and does not significantly interfere with the reaction.[2] The choice of buffer and its concentration can also influence the enzyme's stability and activity.

Temperature: Enzymatic reactions are highly sensitive to temperature. An increase in temperature generally increases the reaction rate up to an optimum, after which the enzyme begins to denature and lose activity. For most mammalian serine proteases, a temperature of 37°C is often used to mimic physiological conditions. It is crucial to maintain a constant and uniform temperature throughout the assay, as fluctuations will directly impact the measured reaction rate.

Solvent for Substrate: N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride has limited solubility in aqueous buffers. Therefore, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][4][5] This stock is then diluted into the aqueous assay buffer. It is important to keep the final concentration of the organic solvent in the assay low (usually less than 5%), as high concentrations can denature the enzyme and affect its activity.

Trustworthiness: A Self-Validating System

A well-designed experiment includes controls that validate the results. In the context of this assay, several controls are essential:

-

No-Enzyme Control: This control contains all the assay components except the enzyme. It is used to measure the rate of non-enzymatic hydrolysis of the substrate. The absorbance change in this control should be negligible and is subtracted from the absorbance change of the samples containing the enzyme.

-

No-Substrate Control: This control contains the enzyme and buffer but no substrate. It helps to identify any background absorbance from the enzyme preparation or other components in the reaction mixture.

-

Positive Control: A sample containing a known concentration of a standard enzyme (e.g., purified trypsin) is run alongside the unknown samples. This confirms that the assay is working correctly and allows for the conversion of absorbance units to specific enzyme activity units.

-

Inhibitor Control: If screening for inhibitors, a known inhibitor of the target protease is included as a positive control for inhibition. This validates that the assay can detect a decrease in enzyme activity.

By including these controls, the assay becomes a self-validating system, increasing confidence in the generated data.

Authoritative Grounding & Comprehensive References

The principles and protocols described herein are grounded in established biochemical literature. The liberation of p-nitroaniline upon enzymatic cleavage and its subsequent colorimetric detection at around 405 nm is a well-documented phenomenon.[6] The extinction coefficient of p-nitroaniline, which is crucial for converting the rate of change in absorbance to the rate of product formation, can be influenced by the solution composition, including ionic strength.[7] Therefore, for precise quantitative analysis, it is often recommended to generate a standard curve with known concentrations of p-nitroaniline under the specific assay conditions.

Part 3: Visualization & Formatting

Data Presentation

Table 1: Key Parameters for the N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride Assay

| Parameter | Typical Value/Range | Rationale & Considerations |

| Substrate | N-α-Benzoyl-L-valyl-glycyl-L-arginine p-nitroanilide hydrochloride | Mimics natural cleavage site for trypsin-like proteases. |

| Target Enzymes | Trypsin, Thrombin, Plasmin, Kallikrein | Specificity is determined by the peptide sequence of the substrate.[1] |

| Wavelength (λmax) | ~405 nm | This is the wavelength of maximum absorbance for the released p-nitroaniline. The exact λmax can be slightly shifted by solvent conditions.[8] |

| Molar Extinction Coefficient (ε) of p-nitroaniline | ~8,800 - 10,600 M-1cm-1 | Varies with pH and buffer composition. It's best to determine this experimentally under your specific assay conditions or use a consistent literature value for relative comparisons. |

| Assay Buffer | Tris-HCl, HEPES | Maintains optimal pH for enzyme activity. Tris-HCl is common.[2] |

| Optimal pH | 7.5 - 8.5 | Critical for the catalytic activity of serine proteases. |

| Assay Temperature | 25°C or 37°C | Should be kept constant. 37°C mimics physiological conditions. |

| Substrate Solvent | DMSO, DMF | Used to dissolve the substrate before dilution in aqueous buffer.[3][4][5] |

| Final Solvent Concentration | < 5% (v/v) | High concentrations of organic solvents can inhibit or denature the enzyme. |

Experimental Protocols

Detailed Step-by-Step Methodology for a Typical Trypsin Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl2, adjusted to pH 8.0 at the desired assay temperature (e.g., 37°C). Calcium ions are often included as they can stabilize trypsin.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride in DMSO. Store this solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) to maintain its stability. Immediately before the assay, dilute the trypsin stock to the desired working concentration in the assay buffer. Keep the enzyme solution on ice.

-

p-Nitroaniline Standard Solution: Prepare a 1 mM stock solution of p-nitroaniline in the assay buffer. From this, create a series of dilutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the appropriate control or sample solution to the wells (e.g., assay buffer for the no-enzyme control, diluted trypsin for the sample wells, and known inhibitor for inhibitor controls).

-

Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

-

Initiation of the Reaction:

-

To start the reaction, add 40 µL of a pre-warmed working solution of the substrate (diluted from the stock in assay buffer to the desired final concentration) to each well. Mix gently by pipetting or using a plate shaker.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to the assay temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. This is a kinetic read.

-

-

Data Analysis:

-

For each well, plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (Vo) by calculating the slope of the linear portion of the curve (ΔAbs/Δt).

-

Subtract the slope of the no-enzyme control from the slopes of the sample wells to correct for any non-enzymatic substrate hydrolysis.

-

Use the p-nitroaniline standard curve to convert the rate of change in absorbance (Vo) to the rate of product formation (in µM/min or other suitable units). The Beer-Lambert law (A = εcl) can also be used if the molar extinction coefficient (ε) under the assay conditions is accurately known.

-

Enzyme activity can then be expressed in standard units (e.g., µmol of product formed per minute per mg of enzyme).

-

Mandatory Visualization

Caption: Enzymatic cleavage of the chromogenic substrate.

Caption: General workflow for the chromogenic protease assay.

Conclusion

The N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride assay is a powerful and versatile tool for the study of serine proteases. Its simplicity, coupled with its high sensitivity and amenability to high-throughput formats, has cemented its place in both basic research and industrial drug discovery. By understanding the core principles, the rationale behind the experimental choices, and the importance of appropriate controls, researchers can confidently employ this assay to generate high-quality, reproducible data. The detailed protocol and visualizations provided in this guide serve as a comprehensive resource for both novice and experienced scientists, facilitating the successful implementation and adaptation of this fundamental biochemical technique.

References

-

Chromogenix. General Principles for the Assay of Proteases with Chromogenic Substrates. Available from: [Link]

-

Lottenberg R, et al. Solution composition dependent variation in extinction coefficients for p-nitroaniline. PubMed. Available from: [Link]

-

Máximo-Canadas M, Borges I. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Available from: [Link]

-

Chondrex, Inc. Trypsin Activity Assay. Available from: [Link]

-

van Noorden CJ, Vogels IM. Reaction rate measurements of proteases and glycosidases with chromogenic methods. Available from: [Link]

-

AMSBIO. Trypsin Activity Assay Kit. Available from: [Link]

-

Chromogenix. Kinetic Tables. Available from: [Link]

-

National Institute of Standards and Technology. p-Nitroaniline. NIST WebBook. Available from: [Link]

-

National Center for Biotechnology Information. Protease Assays. Assay Guidance Manual. Available from: [Link]

-

MDPI. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Available from: [Link]

-

ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Available from: [Link]

-

Fareed J, et al. Serine protease specificity for peptide chromogenic substrates. PubMed. Available from: [Link]

-

Nakata H, Ishii S. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin. Available from: [Link]

-

Buffers and Reagents. Bz-Val-Gly-Arg-pNA Substrate. Available from: [Link]

-

National Center for Biotechnology Information. Highly efficient endonucleolytic cleavage of RNA by a Cys2His2 zinc-finger peptide. PMC. Available from: [Link]

Sources

- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Na-Benzoyl- DL -arginine 4-nitroanilide = 98 911-77-3 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride mechanism of action.

An In-depth Technical Guide to the Mechanism of Action of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride (Bz-VGR-pNA), a synthetic chromogenic substrate pivotal for the quantitative analysis of trypsin-like serine proteases. We will dissect its molecular architecture, the intricate mechanism of enzymatic cleavage, and the principles behind its detection, culminating in a field-proven experimental protocol for researchers, scientists, and drug development professionals.

Introduction: The Role of Bz-VGR-pNA in Protease Research

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic peptide designed to serve as a highly specific substrate in protease assays.[1][2] Proteases are enzymes that catalyze the cleavage of peptide bonds, and those with "trypsin-like" activity specifically target bonds following positively charged amino acid residues, namely arginine (Arg) or lysine (Lys).[3][4][] The utility of Bz-VGR-pNA lies in its clever design: the peptide sequence is linked to a chromogenic reporter group, p-nitroanilide (pNA). In its intact, conjugated form, the substrate is colorless.[6] However, upon enzymatic hydrolysis of the peptide bond between arginine and p-nitroanilide, the pNA molecule is released.[1][7] Free pNA exhibits a distinct yellow color, which can be precisely quantified using a spectrophotometer, allowing for a direct and continuous measurement of enzyme activity.[1]

Molecular Architecture and Substrate Specificity

The specificity of Bz-VGR-pNA is encoded in its molecular structure, which consists of three key components:

-

N-terminal Benzoyl (Bz) Group: This aromatic group protects the N-terminus of the peptide from non-specific degradation by exopeptidases, ensuring that cleavage occurs only at the intended internal site.

-

Peptide Sequence (Val-Gly-Arg): This tripeptide sequence is designed to be recognized by the active site of trypsin-like enzymes.[1] The critical residue is Arginine (Arg) at the P1 position (the residue immediately preceding the cleavage site). The active site of trypsin contains a "specificity pocket" (S1 pocket) which is deep and contains a negatively charged aspartic acid residue at its base.[4][8] This negatively charged pocket electrostatically attracts the positively charged side chain of the arginine residue on the substrate, ensuring precise binding and positioning for catalysis.[][8]

-

C-terminal p-nitroanilide (pNA): This chromogenic reporter is attached to the C-terminus of the arginine via an amide bond. This specific bond is the target for enzymatic hydrolysis.

Caption: Molecular structure of Bz-VGR-pNA highlighting the cleavage site.

The Catalytic Mechanism: A Two-Step Hydrolysis

The cleavage of Bz-VGR-pNA by a trypsin-like serine protease is a classic example of covalent catalysis, proceeding via a two-step acylation-deacylation mechanism mediated by the enzyme's catalytic triad (Serine-Histidine-Aspartate).[1][9]

Step 1: Acylation (Release of p-Nitroaniline)

-

Substrate Binding: The Bz-VGR-pNA substrate binds to the enzyme's active site, with the arginine side chain fitting into the S1 specificity pocket.[8]

-

Nucleophilic Attack: The catalytic Serine-195 residue, made highly nucleophilic by the adjacent Histidine-57 (acting as a general base), attacks the carbonyl carbon of the Arg-pNA amide bond.

-

Tetrahedral Intermediate Formation: This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized in the "oxyanion hole" of the enzyme.[10]

-

Bond Cleavage & pNA Release: The intermediate collapses. The amide bond between Arg and pNA is broken, with the pNA nitrogen abstracting a proton from the now-protonated Histidine-57. The yellow p-nitroaniline is released.[1]

-

Acyl-Enzyme Intermediate: The remainder of the substrate (Bz-Val-Gly-Arg) is now covalently attached to the Serine-195 residue, forming a stable acyl-enzyme intermediate.

Step 2: Deacylation (Enzyme Regeneration)

-

Water Entry: A water molecule enters the active site.

-

Water Activation: The Histidine-57 residue, now acting as a general base again, abstracts a proton from the water molecule, creating a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and stabilized by the oxyanion hole.

-

Product Release & Regeneration: This intermediate collapses, breaking the covalent bond between the peptide and the Serine-195 residue. The Bz-Val-Gly-Arg peptide is released, and the catalytic triad is regenerated to its original state, ready for another catalytic cycle.

Caption: The two-step acylation-deacylation mechanism of serine protease action.

Spectrophotometric Detection and Quantification

The released p-nitroaniline (pNA) is the key to quantifying enzyme activity. It has a distinct absorbance spectrum with a maximum absorbance (λmax) typically measured between 405 nm and 410 nm.[11][12] It is crucial to note that the absorbance spectrum of pNA is sensitive to the solvent environment, a phenomenon known as solvatochromism.[13] Increasing ionic strength or the presence of certain additives can cause a red-shift in the spectrum.[14] For this reason, measurements are often performed at 410 nm to minimize errors from the overlapping absorbance of the substrate and product at lower wavelengths.

The rate of the reaction (V) is determined by monitoring the increase in absorbance at 405-410 nm over time (ΔA/min). According to the Beer-Lambert law, this rate is directly proportional to the concentration of pNA being produced, and thus, to the activity of the enzyme.

Beer-Lambert Law: A = εbc

-

A = Absorbance (unitless)

-

ε = Molar extinction coefficient of pNA (a constant, typically ~8,800 M⁻¹cm⁻¹ at 410 nm)

-

b = Path length of the cuvette or microplate well (cm)

-

c = Concentration of pNA (M)

By using this relationship, the rate of absorbance change can be converted into a quantitative measure of enzyme activity, typically expressed in units of µmol of substrate converted per minute (U).

A Self-Validating Protocol for Trypsin Activity Assay

This protocol provides a robust framework for a kinetic assay using a 96-well microplate format. The causality behind each step is explained to ensure scientific integrity.

A. Reagents and Materials

| Reagent/Material | Preparation and Rationale |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.[11] Rationale: Tris provides a stable pH environment optimal for trypsin activity.[] Calcium ions (Ca²⁺) are essential as they bind to trypsin, stabilizing its conformation and protecting it from autolysis (self-digestion).[] |

| Substrate Stock Solution | 50 mM N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl in DMSO. Rationale: The substrate has limited aqueous solubility.[6][7] Dimethyl sulfoxide (DMSO) is a suitable organic solvent for creating a concentrated stock. This stock must be diluted into the aqueous assay buffer for the final reaction. |

| Working Substrate Solution | Dilute the stock solution in pre-warmed Assay Buffer to the desired final concentration (e.g., 1 mM). Rationale: Preparing this fresh and pre-warming to the assay temperature (37°C) prevents temperature fluctuations upon reaction initiation. |

| Trypsin Solution | Purified trypsin or biological sample diluted in 1 mM HCl.[11] Rationale: Diluting and storing trypsin in a slightly acidic solution (pH ~3) keeps it inactive and stable, preventing autolysis before the assay begins. |

| 96-well Microplate | Clear, flat-bottom plate. |

| Microplate Spectrophotometer | Capable of kinetic reads at 405 nm and temperature control at 37°C. |

B. Experimental Workflow

Caption: Standard experimental workflow for a kinetic protease assay.

C. Step-by-Step Methodology

-

Preparation: Set the microplate reader to 37°C. Pre-warm the Assay Buffer and Working Substrate Solution to 37°C.

-

Assay Setup: To each well of the 96-well plate, add the components in the following order:

-

160 µL of Assay Buffer

-

20 µL of diluted Trypsin solution (or sample)

-

Control Wells: For a substrate blank, add 20 µL of dilution buffer (1 mM HCl) instead of the enzyme solution. This is critical to correct for any non-enzymatic substrate hydrolysis.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes. This ensures all components are at the correct reaction temperature.

-

Reaction Initiation: Add 20 µL of the pre-warmed Working Substrate Solution to each well to initiate the reaction (final volume = 200 µL).

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 60 seconds for 15 minutes.

-

Data Analysis:

-

Plot Absorbance vs. Time for each well.

-

Identify the linear portion of the curve (the initial reaction velocity).

-

Calculate the slope of this linear portion to get the rate of reaction (ΔA/min).

-

Calculate the enzyme activity using the following formula: Activity (U/mL) = (ΔA/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) * Dilution Factor Where 1 Unit (U) is defined as 1 µmol of pNA released per minute.

-

Trustworthiness: Assay Validation and Controls

To ensure the data is reliable, the assay must be a self-validating system.

-

Specificity: The observed activity should be confirmed to originate from a trypsin-like serine protease. This is achieved by running a parallel reaction in the presence of a known, specific competitive inhibitor like Benzamidine .[1] A significant reduction in activity in the presence of the inhibitor validates that the signal is from the target enzyme.

-

Linearity: The assay should be linear with respect to both time and enzyme concentration. A dilution series of the enzyme should be tested to find a concentration that falls within the linear range of the assay, where the reaction rate is directly proportional to the amount of enzyme.

-

Controls: The use of a substrate blank (no enzyme) is mandatory to measure and subtract the rate of spontaneous, non-enzymatic substrate hydrolysis. An enzyme blank (no substrate) can also be used to correct for any changes in absorbance due to the sample itself.

Conclusion

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride remains an indispensable tool in enzymology. Its mechanism of action is a well-understood interplay between the principles of enzyme specificity, governed by the peptide sequence, and the catalytic power of the serine protease active site. The release of the chromogenic p-nitroanilide group provides a simple, continuous, and quantitative readout of enzymatic activity. By adhering to robust, validated protocols that account for the key parameters of pH, temperature, and ionic cofactors, and by employing appropriate controls and inhibitors, researchers can generate highly reliable and reproducible data for enzyme characterization, inhibitor screening, and clinical diagnostics.

References

-

Toner, G. D., & Kézdy, F. J. (1984). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Analytical Biochemistry, 136(1), 57–61. [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. [Link]

-

ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. [Link]

-

Quadratech Diagnostics. S-2222™ for Fxa. [Link]

-

Gomis-Rüth, F. X. (2009). Surface loops of trypsin-like serine proteases as determinants of function. Protein Science, 18(3), 455–467. [Link]

-

Otto Chemie Pvt Ltd. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride ≥99% (TLC), suitable for substrate for trypsin. [Link]

-

Wikipedia. Serine protease. [Link]

-

Sricharoen, P., et al. (2014). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega, 4(1), 1105-1112. [Link]

-

Cold Spring Harbor Protocols. (2023). Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut. Cold Spring Harbor Protocols, 2023(4). [Link]

-

National Institute of Standards and Technology. p-Nitroaniline - NIST WebBook. [Link]

-

Compton, P. G., & Fink, A. L. (2009). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega, 4(1), 3750-3759. [Link]

-

University of Massachusetts Amherst. Serine Proteases Substrate Specificity. [Link]

-

Chemistry LibreTexts. (2025, September 4). Serine proteases. [Link]

Sources

- 1. Buy N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride | 64815-80-1 [smolecule.com]

- 2. Buy N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl [smolecule.com]

- 3. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine protease - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. purdue.edu [purdue.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. endotell.ch [endotell.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride substrate specificity.

An In-Depth Technical Guide to the Substrate Specificity of N-Benzoyl-Val-Gly-Arg p-Nitroanilide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-Benzoyl-L-arginine-p-nitroanilide (BAPNA) and its related peptide derivative, N-Benzoyl-Val-Gly-Arg p-nitroanilide, are workhorse chromogenic substrates in biochemistry and drug discovery. Their utility stems from a simple, yet elegant, mechanism: specific enzymatic cleavage by trypsin-like serine proteases liberates the yellow-colored p-nitroaniline (pNA) molecule, providing a direct, real-time spectrophotometric measure of enzyme activity. This guide provides an in-depth exploration of the substrate's mechanism, its specificity profile, and detailed protocols for its application in enzyme characterization and inhibitor screening. We will delve into the structural basis of its selectivity and offer field-proven insights into optimizing its use for robust and reproducible data generation.

Introduction: The Role of Chromogenic Substrates

Enzyme kinetics and inhibitor screening are foundational to biomedical research and pharmaceutical development. The ability to monitor an enzyme's activity quantitatively is paramount. Chromogenic substrates are indispensable tools in this context. They are engineered molecules that are colorless and stable until acted upon by a specific enzyme. The enzymatic reaction unmasks a chromophore—a molecule that absorbs light in the visible spectrum—resulting in a color change that can be precisely measured over time using a spectrophotometer.

N-Benzoyl-Val-Gly-Arg-p-nitroanilide hydrochloride belongs to this class of reagents. It is specifically designed to assay the activity of endopeptidases that exhibit a preference for cleaving peptide bonds on the carboxyl side of arginine residues. Its core structure consists of a short peptide sequence (Val-Gly-Arg) that mimics a natural target, a protective N-terminal benzoyl group, and the C-terminal p-nitroanilide reporter group.

Mechanism of Action: From Colorless Precursor to Yellow Signal

The utility of N-Benzoyl-Val-Gly-Arg p-nitroanilide lies in its direct and simple reporting mechanism. The amide bond linking the C-terminal arginine to the p-nitroanilide group is the target for enzymatic hydrolysis.

-

Binding: The substrate binds to the active site of a compatible protease. The arginine residue is the primary determinant for this binding, fitting into a specific pocket on the enzyme's surface (the S1 pocket).

-

Catalysis: The enzyme's catalytic machinery, typically involving a serine residue in the active site, attacks and cleaves the peptide bond between the arginine (P1 position) and the p-nitroanilide.

-

Product Release: Upon cleavage, two products are released: the N-Benzoyl-Val-Gly-Arg peptide and free p-nitroaniline (pNA).

While the intact substrate and the peptide product are colorless, free p-nitroaniline in a slightly alkaline buffer (pH > 7.5) exhibits a distinct yellow color, with a maximum absorbance wavelength at 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Caption: Enzymatic cleavage of the substrate releases yellow p-nitroaniline (pNA).

Core Topic: Substrate Specificity

The sequence Val-Gly-Arg is not arbitrary; it is designed to confer a high degree of specificity for a select group of proteases. The specificity of a protease for a substrate is governed by the interactions between the substrate's amino acid residues (denoted P1, P2, P3, etc., moving away from the cleavage site) and the corresponding binding pockets on the enzyme (S1, S2, S3, etc.).

Primary Target: Trypsin and Trypsin-like Proteases The defining feature of this substrate is the arginine (Arg) at the P1 position. Trypsin and other enzymes with "trypsin-like" specificity possess a deep S1 binding pocket that contains a negatively charged aspartic acid residue (Asp189) at its base. This creates a strong electrostatic interaction with the positively charged side chain of arginine, anchoring the substrate in the correct orientation for efficient catalysis. Consequently, this substrate is an excellent tool for measuring the activity of:

-

Trypsin: The archetypal serine protease for which this substrate shows high affinity.

-

Thrombin: A key enzyme in the coagulation cascade, which also prefers arginine at the P1 site.

-

Plasmin: Involved in fibrinolysis.

-

Plasma and Tissue Kallikrein: Components of the kinin-kallikrein system.

Structural Basis for Selectivity The selectivity against other major serine proteases is rooted in the incompatibility of their S1 pockets with arginine.

-

Chymotrypsin: The S1 pocket of chymotrypsin is large and hydrophobic, designed to accommodate bulky aromatic residues like phenylalanine, tyrosine, or tryptophan. It lacks the negative charge needed to bind arginine effectively, resulting in very poor or no cleavage of this substrate.

-

Elastase: Possesses a small, shallow S1 pocket, occluded by valine and threonine residues, which allows only for the binding of small, neutral residues like alanine. Arginine is sterically hindered from entering this pocket.

Caption: The substrate's P1 arginine fits trypsin's S1 pocket but not chymotrypsin's.

Quantitative Analysis of Specificity Substrate specificity is best expressed quantitatively using kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of affinity. The catalytic rate constant (kcat) represents the turnover number. The most informative metric for comparing substrates is the catalytic efficiency (kcat/Km), which reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations.

| Enzyme | P1-Specificity | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Citation |

| Trypsin (Bovine) | Arg, Lys | ~200-600 | ~1.0 x 10⁵ | |

| Thrombin (Human) | Arg, Lys | ~50-150 | ~2.5 x 10⁶ | |

| Plasmin (Human) | Arg, Lys | ~250-300 | ~2.0 x 10⁵ | |

| Chymotrypsin | Phe, Tyr, Trp | > 10,000 | Negligible | |

| Elastase | Ala, Val | N/A | No activity | |

| Note: Kinetic constants can vary significantly depending on assay conditions (pH, buffer, temperature). The values presented are representative. |

Experimental Protocols & Methodologies

The trustworthiness of any data relies on a robust and well-controlled experimental protocol. The following methods are designed as self-validating systems.

Protocol 1: Standard Enzyme Activity Assay

This protocol measures the rate of pNA release under fixed conditions.

-

Objective: To determine the activity of a protease sample.

-

Core Principle: The initial reaction velocity (V₀) is directly proportional to the enzyme concentration when the substrate is in vast excess of Km.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Causality: pH 8.2 is near optimal for trypsin activity. CaCl₂ is included as calcium ions stabilize the trypsin enzyme and prevent autolysis.

-

Substrate Stock Solution: 100 mM N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme (e.g., trypsin) in a suitable buffer and make serial dilutions immediately before use.

-

-

Procedure:

-

Setup: In a 96-well microplate, add reagents in the following order:

-

80 µL of Assay Buffer to each well.

-

10 µL of enzyme dilution (or buffer for the "no-enzyme" control).

-

10 µL of inhibitor compound (or vehicle for the "no-inhibitor" control).

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes to allow all components to equilibrate.

-

Initiate Reaction: Add 10 µL of a 10 mM working solution of the substrate (prepared by diluting the stock in Assay Buffer) to all wells to start the reaction. The final substrate concentration will be 1 mM.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

For each well, plot Absorbance vs. Time.

-

Determine the initial linear rate (V₀) by calculating the slope (ΔAbs/min).

-

Subtract the slope of the "no-enzyme" control from all other wells to correct for any non-enzymatic substrate hydrolysis.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε for pNA at 405 nm is ~10,000 M⁻¹cm⁻¹.

-

Caption: Standard workflow for a protease activity assay using a chromogenic substrate.

Protocol 2: Determination of Kinetic Parameters (Km & Vmax)

-

Objective: To determine the Km and Vmax of an enzyme for this substrate.

-

Procedure:

-

Follow the Standard Assay protocol, but instead of a single substrate concentration, create a range of final substrate concentrations (e.g., 8-10 concentrations spanning from ~0.2 x estimated Km to 5 x estimated Km).

-

Ensure the enzyme concentration is kept low and constant across all reactions.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus Substrate Concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear approximation.

-

Applications in Drug Development

This substrate is a cornerstone of early-stage drug discovery for protease targets. Its primary application is in High-Throughput Screening (HTS) to identify enzyme inhibitors. The simple "mix-and-read" format is highly amenable to automation.

-

HTS Workflow: A library of thousands of small molecules is screened. Each compound is pre-incubated with the enzyme before the substrate is added. A compound that inhibits the enzyme will result in a significantly lower rate of pNA production compared to the vehicle control. "Hits" from the primary screen are then subjected to further analysis, such as dose-response curves to determine their potency (IC₅₀).

Conclusion

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a highly specific and reliable chromogenic substrate for characterizing trypsin-like serine proteases. Its selectivity is driven by the P1 arginine residue, which forms a strong electrostatic bond with the conserved aspartate in the S1 pocket of these enzymes. This inherent specificity, combined with a straightforward and robust assay methodology, ensures its continued and widespread use in fundamental enzymology research, clinical diagnostics, and high-throughput screening campaigns for novel therapeutic inhibitors.

References

-

Title: Specificity of proteinases Source: Portland Press URL: [Link]

-

Title: The Use of an N-Benzoyl-L-arginine-p-nitroanilide-Agarose Gel in the Purification of Trypsin and a Study of the Kinetic Properties of the Immobilized Enzime Source: Brazilian Journal of Medical and Biological Research URL: [Link]

-

Title: Substrate Specificity of Human Coagulation Factor Xa Source: Journal of Biological Chemistry URL: [Link]

The Sentinel Substrate: An In-Depth Technical Guide to N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride for Trypsin-Like Protease Detection

For researchers, scientists, and drug development professionals navigating the complex landscape of proteolytic enzymes, the ability to accurately and reliably detect and quantify trypsin-like protease activity is paramount. This guide provides a comprehensive technical overview of a cornerstone tool in this endeavor: N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride. Moving beyond a simple recitation of protocols, we will delve into the core principles of its application, the rationale behind experimental design, and the nuances of data interpretation, empowering you to leverage this chromogenic substrate with precision and confidence.

Introduction: The Significance of Chromogenic Substrates in Protease Research

Trypsin-like serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological and pathological processes, from digestion and blood coagulation to cancer progression and viral entry.[1] Their catalytic activity, characterized by the hydrolysis of peptide bonds C-terminal to arginine or lysine residues, makes them key targets for therapeutic intervention and diagnostic development.

The study of these enzymes necessitates robust and sensitive assay methodologies. Chromogenic substrates, such as N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride, have emerged as indispensable tools for this purpose.[] These synthetic peptides are engineered to release a colored molecule—a chromophore—upon enzymatic cleavage, providing a direct and easily quantifiable measure of protease activity.[][3] This approach offers a significant advantage over more cumbersome techniques by providing a real-time, continuous measure of enzyme kinetics.

The Molecular Sentinel: N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a specifically designed synthetic substrate that mimics the natural cleavage sites of trypsin-like proteases. Its molecular structure is the key to its utility.

-

The Recognition Sequence (Val-Gly-Arg): The tripeptide sequence, Valine-Glycine-Arginine, provides the specificity for the target enzyme. Trypsin and related proteases recognize and bind to the arginine residue at the P1 position (the amino acid immediately preceding the scissile bond).[4]

-

The Scissile Bond: The peptide bond between the arginine residue and the p-nitroanilide group is the target for enzymatic hydrolysis.

-

The Chromophore (p-nitroaniline): The p-nitroaniline (pNA) moiety is colorless when part of the intact substrate.[5] However, upon cleavage by a protease, the free pNA is released, which has a distinct yellow color and a strong absorbance at approximately 405-410 nm.[3][6] The rate of pNA release is directly proportional to the enzymatic activity.[3][7]

Mechanism of Action: A Visualized Pathway

The enzymatic cleavage of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride by a trypsin-like protease is a two-step hydrolytic process. The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the arginine residue in the substrate. This forms a transient tetrahedral intermediate, which then collapses, releasing the p-nitroaniline and forming an acyl-enzyme intermediate. In the second step, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the cleaved peptide fragment.

Caption: Enzymatic cleavage of the chromogenic substrate.

Physicochemical Properties and Handling

A thorough understanding of the substrate's properties is crucial for reliable and reproducible results.

| Property | Value / Recommendation | Rationale |

| Molecular Formula | C26H35ClN8O6 | Essential for calculating molar concentrations. |

| Molecular Weight | 591.07 g/mol | Crucial for accurate stock solution preparation.[8] |

| Appearance | White to off-white powder | Visual inspection can indicate potential degradation. |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL).[5][9] Sparingly soluble in aqueous buffers.[10] | DMSO is the recommended solvent for stock solutions to achieve a high concentration. Subsequent dilution into aqueous assay buffer is required. |

| Storage | Store at -20°C.[5] | Protects the compound from degradation. Stock solutions in DMSO may be stable for a week at room temperature, but long-term storage should be at -20°C.[9] |

Experimental Design and Protocols: A Self-Validating Approach

The design of a robust protease assay using N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride requires careful consideration of several parameters to ensure the data is both accurate and meaningful.

Core Principles of Assay Design

-

Initial Velocity: All measurements should be taken during the initial linear phase of the reaction. This ensures that the substrate concentration is not limiting and the reaction rate is directly proportional to the enzyme concentration.

-

Controls are Non-Negotiable:

-

Blank (No Enzyme): To account for any non-enzymatic hydrolysis of the substrate.

-

Blank (No Substrate): To correct for any background absorbance from the enzyme preparation or buffer components.

-

Positive Control: A known concentration of a standard protease (e.g., bovine trypsin) to validate the assay setup and reagents.

-

Negative Control (with Inhibitor): To confirm the specificity of the enzymatic activity.

-

Step-by-Step Protocol for a Trypsin-Like Protease Activity Assay

This protocol provides a general framework. Optimization for specific enzymes and experimental conditions is highly recommended.

Materials:

-

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)[3]

-

Trypsin-like protease solution

-

Known protease inhibitor (e.g., Aprotinin)[3]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm in kinetic mode[3]

Procedure:

-

Prepare a 10 mM Stock Solution of the Substrate: Dissolve the appropriate amount of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 5.91 mg in 1 mL of DMSO. Mix thoroughly until fully dissolved.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the stock solution in the Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally by performing a substrate titration to determine the Michaelis-Menten constant (Km). A common starting point is a concentration close to the Km.

-

Enzyme Dilutions: Prepare a series of dilutions of your protease sample in cold Assay Buffer.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted enzyme solution to the sample wells.

-

For the no-enzyme blank, add 25 µL of Assay Buffer instead of the enzyme solution.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor before adding it to the well.

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.[3]

-

Initiate the Reaction: Add 125 µL of the Substrate Working Solution to all wells to start the reaction.[3]

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 410 nm at regular intervals (e.g., every minute for 10-20 minutes).[3]

Experimental Workflow Visualization

Caption: A typical workflow for a protease activity assay.

Data Analysis and Interpretation

The primary output of the assay is the rate of change in absorbance over time (ΔA410/min).

-

Plot Absorbance vs. Time: For each sample, plot the absorbance readings against time.

-

Determine the Initial Rate: Identify the linear portion of the curve and calculate the slope. This slope represents the initial reaction velocity (ΔA410/min).

-

Calculate Protease Activity: The rate of pNA production can be calculated using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (this needs to be determined under your specific assay conditions, but a commonly cited value is around 8,800 M⁻¹cm⁻¹)

-

c is the concentration of p-nitroaniline

-

l is the path length of the light in the cuvette or well.

The enzyme activity can then be expressed in units, where one unit (U) is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[11]

-

Determining Kinetic Parameters

To gain deeper insights into the enzyme's efficiency and its interaction with the substrate, it is essential to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This is achieved by measuring the initial reaction rates at varying substrate concentrations and then plotting the data using a Lineweaver-Burk or Hanes-Woolf plot.[12]

| Kinetic Parameter | Description | Significance |

| Km (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of Vmax. | An inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Proportional to the enzyme concentration and its catalytic efficiency. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [E]total). | A measure of the catalytic efficiency of the enzyme. |

| kcat/Km | The catalytic efficiency of the enzyme. | Reflects both the binding affinity and the catalytic activity. |

Troubleshooting and Considerations

-

Substrate Precipitation: Due to its limited aqueous solubility, high concentrations of the substrate can precipitate in the assay buffer. Ensure the final DMSO concentration is kept low (typically <5%) and that the substrate is fully dissolved before addition.

-

Non-linear Reaction Progress Curves: If the reaction rate decreases over time, it could be due to substrate depletion, product inhibition, or enzyme instability. Ensure you are measuring the initial velocity.

-

High Background Absorbance: This can be caused by contamination of reagents or inherent color in the enzyme sample. Always run appropriate blank controls.

-

Substrate Specificity: While designed for trypsin-like proteases, other proteases may also cleave this substrate, albeit with lower efficiency.[5] It is crucial to use specific inhibitors to confirm the identity of the target protease.

Conclusion: A Versatile Tool for Protease Research

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride remains a robust and reliable tool for the detection and characterization of trypsin-like proteases. Its simplicity, sensitivity, and amenability to high-throughput screening make it an invaluable asset in academic research and drug discovery. By understanding the underlying principles of the assay, carefully designing experiments with appropriate controls, and rigorously analyzing the data, researchers can unlock the full potential of this powerful molecular sentinel.

References

- Smolecule. (2024, October 8). Buy N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl.

- Benchchem. (n.d.). Core Principles of Trypsin Activity Assays: An In-depth Technical Guide.

- BOC Sciences. (n.d.). What is Trypsin Substrate and Its Application?.

-

Gore, M., & Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega, 5(10), 4915–4923. [Link]

- Sigma-Aldrich. (n.d.). Nalpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride (B3279) - Product Information Sheet.

- Smolecule. (2023, August 15). Buy N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride | 64815-80-1.

- Cayman Chemical. (2022, October 25). Nα-Benzoyl-DL-Arginine-pNA (hydrochloride) - PRODUCT INFORMATION.

- ResearchGate. (n.d.). How can I determine protease activity from the absorbance I determined from the reaction with the substrate?.

-

de la-Fuente, I., & Rivas, L. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. A Project-Oriented Biochemical Experiment. Journal of Chemical Education, 78(11), 1534. [Link]

- Sigma-Aldrich. (n.d.). N-Benzoyl-Phe-Val-Arg-p-nitroanilide protease substrate 54799-93-8.

-

Tokura, S., Nishi, N., & Noguchi, J. (1979). The action of trypsin on synthetic chromogenic arginine substrates. Journal of Biochemistry, 85(1), 157–162. [Link]

-

Beltrán, O., & Toca-Herrera, J. L. (2018). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Molecules, 23(11), 2849. [Link]

-

Matsushima, A., et al. (1983). A simple and specific determination of trypsin in human duodenal juice. The Tohoku Journal of Experimental Medicine, 140(3), 307–313. [Link]

- Claeson, G., & Aurell, L. (n.d.). 3. General Principles for the Assay of Proteases with Chromogenic Substrates. Chromogenix.

-

O'Brien, P. J., & Herschlag, D. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915–4923. [Link]

-

Unkeless, J. C., D'Angelo, T., & Strickland, S. (1981). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical and Biophysical Research Communications, 319(1), 185–188. [Link]

- ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature.

- Sigma-Aldrich. (n.d.). SIGMA QUALITY CONTROL TEST PROCEDURE Enzymatic Assay of APROTININ.

- CONICET. (2016, July 11). Continuous method to determine the trypsin inhibitor activity in soybean flour.

-

Ohta, K., et al. (1984). Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates. Infection and Immunity, 46(2), 433–439. [Link]

-

Lojda, Z. (1981). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. Histochemistry, 73(3), 339–344. [Link]

- Erlanger, B. F. (1968). U.S. Patent No. 3,412,150. Washington, DC: U.S. Patent and Trademark Office.

-

Gaertner, H., & Puigserver, A. (1989). Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and related compounds. European Journal of Biochemistry, 181(1), 207–212. [Link]

- Roche. (n.d.). We use BAPNA to test for residual trypsin activity. How does your kit compare?.

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341–361. [Link]

-

Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915–4923. [Link]

-

Wang, L., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega, 7(28), 24263–24273. [Link]

- Dietz, A. A., Rubinstein, H. M., & Hodges, L. K. (1976). Use of alpha-N-benzoyl-L-arginine-p-nitroanilide as trypsin substrate in estimation of alpha 1-antitrypsin. Clinical Chemistry, 22(10), 1754–1755.

-

Aoyagi, T., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(2), 285–290. [Link]

-

Hinode, D., et al. (1996). Biological and antigenic characterization of three BApNA-hydrolyzing proteases from the culture supernatant of Porphyromonas gingivalis. Oral Microbiology and Immunology, 11(1), 8–14. [Link]

-

Nishi, N., Tokura, S., & Noguchi, J. (1970). The Synthesis of Benzoyl-L-arginine-p-nitroanilide. Bulletin of the Chemical Society of Japan, 43(9), 2900–2900. [Link]

-

Billman, J. H., & Parker, E. E. (1962). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical and Biophysical Research Communications, 319(1), 185–188. [Link]

- Sigma-Aldrich. (n.d.). N-Benzoyl-Val-Gly-Arg p-nitroanilide protease substrate 64815-80-1.

- ResearchGate. (n.d.). Purification and Characterization of Trypsin-like Enzymes from Neomysis japonica Using BApNA as Substrate.

- ResearchGate. (n.d.). Protein and activity profile of BAPNA hydrolysis on gel filtration column.

- MDPI. (2021, January 18). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases.

- MDPI. (n.d.). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins.

- MDPI. (n.d.). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications.

- Creative Enzymes. (n.d.). N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride.

- Sigma-Aldrich. (n.d.). N-benzoyl-phe-val-arg-p-nitroanilide hydrochloride.

- PubMed. (n.d.). Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin.

- PubMed. (n.d.). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach.

- PubMed. (n.d.). The action of trypsin on synthetic chromogenic arginine substrates.

- PubMed. (n.d.). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chromogenic Properties and Applications of p-Nitroanilide

Abstract

p-Nitroanilide (pNA) serves as a cornerstone chromogenic reporter molecule in modern biochemical and drug discovery assays. Its utility is rooted in a profound and readily quantifiable change in its light-absorbing properties upon enzymatic cleavage from a conjugated substrate. This guide provides an in-depth exploration of the fundamental physicochemical principles governing the chromogenic nature of pNA. We will dissect the molecular structure, the mechanism of enzymatic liberation, and the resulting spectroscopic shift that forms the basis of countless activity assays. Furthermore, this document offers a field-proven, self-validating protocol for the practical application of pNA-based substrates in a research setting, with a focus on protease activity quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to master the theoretical and practical nuances of pNA-based assays to ensure data integrity and experimental success.

Introduction: The Indispensable Role of Chromogenic Substrates

In the landscape of enzyme kinetics and high-throughput screening, the ability to monitor a reaction's progress in real-time is paramount. Chromogenic assays provide a direct, simple, and robust method to achieve this. They employ substrates that, when acted upon by an enzyme, release a product with distinct and measurable colorimetric properties. Among the most reliable and widely adopted reporter molecules is p-nitroaniline, which is liberated from its colorless peptide-conjugated form, p-nitroanilide.[1][2] The intensity of the resulting yellow color is directly proportional to the amount of enzymatic activity, providing a clear and quantifiable readout.[1] This guide delves into the core scientific principles that make p-nitroanilide an invaluable tool, bridging the gap between its fundamental chemistry and its sophisticated application in scientific research.

Section 1: The Physicochemical Basis of p-Nitroanilide's Chromogenic Properties

The remarkable utility of p-nitroanilide as a substrate hinges on a distinct spectroscopic shift that occurs upon its hydrolysis. This shift is a direct consequence of its underlying molecular and electronic structure.

Molecular Structure and Electronic Transitions

p-Nitroaniline's structure is a classic example of a "push-pull" system. It consists of an electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂) positioned at opposite ends (the para position) of a π-conjugated phenyl ring.[3] This arrangement is fundamental to its spectroscopic characteristics. The UV-Vis absorption spectrum of p-nitroaniline is dominated by an intense band resulting from a π→π* electronic transition, which has significant intramolecular charge transfer (ICT) character.[3][4] This transition involves promoting an electron from a molecular orbital primarily localized on the amino-phenyl portion to an orbital centered predominantly on the nitro group.[3]

The Spectroscopic Shift: From Colorless Substrate to Colored Product

When a peptide or amino acid is covalently linked to the amino group of p-nitroaniline, it forms an amide bond, creating a peptide-p-nitroanilide substrate. This conjugation effectively disrupts the "push-pull" electronic system. The lone pair of electrons on the amide nitrogen is less available for donation into the phenyl ring compared to the free amine. Consequently, the substrate is typically colorless or has a λmax (maximum absorbance wavelength) in the near-UV range (around 315 nm), where it does not interfere with measurements in the visible spectrum.[5]

Enzymatic hydrolysis, most commonly by a protease, cleaves this amide bond.[1][6] This act liberates free p-nitroaniline. The restoration of the free amino group re-establishes the potent "push-pull" system, leading to a significant bathochromic (red) shift in its absorbance spectrum. The released p-nitroaniline imparts a distinct yellow color to the solution and exhibits a strong absorbance maximum between 405 nm and 410 nm.[1][2][7] It is this dramatic and quantifiable shift from a colorless substrate to a colored product that forms the analytical basis of the assay.

Section 2: The Enzymatic Liberation of p-Nitroaniline

The specificity of a pNA-based assay is not derived from the reporter molecule itself, but from the peptide sequence attached to it. This allows for the tailored design of substrates for a vast array of enzymes.

Mechanism of Action: A Focus on Proteases

Proteases, particularly serine proteases, are a major class of enzymes studied using pNA substrates. The enzyme recognizes and binds to the specific peptide sequence of the substrate. The catalytic process involves a nucleophilic attack by an active site residue (e.g., serine) on the carbonyl carbon of the peptide-pNA amide bond.[6] This leads to the formation of a transient tetrahedral intermediate, followed by the cleavage of the amide bond and the release of the first product: p-nitroaniline.[6] The remainder of the substrate forms a temporary acyl-enzyme intermediate, which is subsequently hydrolyzed by water to regenerate the free enzyme. The rate-limiting step being measured is the formation of the chromogenic p-nitroaniline.

Substrate Design and Specificity

The versatility of the pNA system lies in its customizability. By synthesizing different amino acid or peptide sequences and attaching them to p-nitroanilide, highly specific substrates can be created for a wide range of proteases. This allows researchers to probe the activity of a single target enzyme even in a complex biological mixture.

| Enzyme Class | Example Enzyme | Example pNA Substrate Sequence | References |

| Serine Protease | Trypsin | N-α-Benzoyl-DL-arginine-p-nitroanilide (BAPA) | |

| Serine Protease | Chymotrypsin | N-Succinyl-L-phenylalanine-p-nitroanilide | |

| Serine Protease | Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | [8][9] |

| Cysteine Protease | Papain | pGlu-Phe-Leu-p-nitroanilide | [10] |

| Cysteine Protease | Caspase-9 | Ac-Leu-Glu-His-Asp-p-nitroanilide (Ac-LEHD-pNA) | [11] |

| Aspartyl Protease | Granzyme B | Ac-Ile-Glu-Pro-Asp-p-nitroanilide (Ac-IEPD-pNA) | [12] |

Section 3: Practical Application: Designing and Executing a pNA-Based Protease Assay

A well-designed experiment is a self-validating one. This section provides a robust framework for quantifying enzyme activity, emphasizing the controls and calibration steps necessary for trustworthy data.

Core Principles and Assay Design

The fundamental principle of the assay is that under initial velocity conditions (typically, when less than 10% of the substrate has been consumed), the rate of p-nitroaniline production (ΔAbsorbance/Δtime) is directly proportional to the enzyme's activity.[1] This relationship allows for the precise determination of kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) by measuring initial rates at various substrate concentrations.[13]

A Self-Validating Experimental Protocol

This protocol outlines a generalized workflow for a protease assay in a 96-well microplate format, which is easily adaptable for high-throughput applications.

Step 1: Reagent Preparation

-

Assay Buffer: Prepare a buffer optimal for your enzyme's activity and stability (e.g., 50 mM Tris-HCl, pH 8.0). The choice of buffer is critical as pH can influence both the enzyme and the pNA spectrum.[14][15]

-

p-Nitroaniline Standard Stock (e.g., 1 mM): Accurately weigh and dissolve p-nitroaniline in the assay buffer. Gentle heating or the use of a small amount of an organic solvent like DMSO may be required to aid dissolution.[3][16] This solution is the cornerstone of your assay's accuracy.

-

Substrate Stock (e.g., 10 mM): Dissolve the peptide-p-nitroanilide substrate in an appropriate solvent, typically DMSO, as many are poorly soluble in aqueous solutions.

-

Enzyme Solution: Prepare a stock solution of your enzyme in a buffer that ensures its stability. Keep on ice.

-

Stop Solution (Optional, for endpoint assays): A solution like 30% acetic acid can be used to quench the reaction.[13]

Step 2: The p-Nitroaniline Standard Curve (Self-Validation)

-

Rationale: This step is non-negotiable for converting absorbance units into the molar concentration of the product. It validates the performance of your spectrophotometer and reagents on the day of the experiment.

-

Procedure:

-

In a 96-well plate, prepare a series of dilutions of your pNA standard stock in the assay buffer to achieve a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[13]

-

The final volume in each well should be the same as your final assay volume.

-

Include a "blank" well containing only the assay buffer.

-

Measure the absorbance of each well at 405 nm.

-

Subtract the absorbance of the blank from all other readings.

-

Plot the corrected absorbance vs. pNA concentration (µM). The result should be a linear plot; the slope of this line is used to calculate product concentration in your kinetic assay.

-

Step 3: The Kinetic Assay

-

In separate wells of a 96-well plate, add the assay buffer.

-

Add the enzyme solution to the appropriate wells. Include a "no-enzyme" control for each substrate concentration to measure non-enzymatic substrate hydrolysis.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

To initiate the reactions, add the substrate stock solution to all wells. It is often recommended to use a multichannel pipette for simultaneous initiation.

-

Immediately place the plate in a microplate reader pre-set to the same temperature.

Step 4: Data Acquisition and Analysis

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[11]

-

For each reaction, plot absorbance vs. time.

-

Identify the linear portion of the curve (the initial velocity, V₀). Calculate the slope of this line (ΔAbs/min).

-

Convert the rate from ΔAbs/min to µmol/min using the slope from your pNA standard curve.

Critical Parameters and Optimization

-

pH: Enzyme activity is highly pH-dependent. Furthermore, the absorbance spectrum of p-nitroaniline itself can be influenced by pH.[14] Therefore, it is crucial to operate within a buffered pH range that is optimal for the enzyme and where the pNA spectrum is stable.[15][17]

-

Temperature: Reaction rates are sensitive to temperature.[17][18] Assays must be performed at a constant, controlled temperature. The optimal temperature must be determined empirically, balancing enzyme activity with enzyme stability.

-

Solvent/Buffer Composition: The use of organic co-solvents like DMSO to dissolve substrates is common but must be carefully controlled, as they can inhibit or sometimes stimulate enzyme activity.[19] Additionally, high ionic strength or certain additives in the buffer can cause a slight shift in the pNA absorbance spectrum, a phenomenon known as solvatochromism.[3][20]

-

Substrate Concentration: For accurate kinetic analysis, a range of substrate concentrations, typically spanning from 0.1 x Kₘ to at least 5 x Kₘ, should be tested.

Section 4: Advanced Applications and Considerations

High-Throughput Screening (HTS) in Drug Discovery

The simplicity, low cost, and robustness of pNA-based assays make them exceptionally well-suited for HTS campaigns to identify enzyme inhibitors.[1] The colorimetric readout is easily automated in 96- or 384-well plate formats, allowing for the rapid screening of thousands of compounds.

Limitations and Potential Interferences

While powerful, pNA assays are not without limitations.

-

Spectrophotometric Interference: The assay measures absorbance in the visible range (~405 nm). Colored compounds in test libraries or biological samples (e.g., bilirubin, hemoglobin) can interfere with the measurement, leading to false positives or negatives.[21]

-

Inner Filter Effect: At very high concentrations, both the substrate and the product can absorb light, leading to a non-linear relationship between concentration and absorbance. This underscores the importance of working within the linear range of the standard curve.

-

Sensitivity: Compared to fluorogenic assays, which utilize substrates that release highly fluorescent molecules (e.g., 7-amino-4-methylcoumarin, AMC), colorimetric pNA assays are generally less sensitive.[5][21] For enzymes with very low activity or when sample is limited, a fluorogenic alternative may be more appropriate.

Conclusion

p-Nitroanilide-based substrates represent a versatile, reliable, and indispensable tool in the modern life sciences laboratory. Their chromogenic properties, grounded in fundamental principles of physical organic chemistry, provide a straightforward and quantifiable method for measuring a wide array of enzymatic activities. By understanding the core mechanism, designing self-validating protocols that include proper calibration and controls, and being mindful of the potential limitations, researchers can leverage the power of p-nitroanilide to generate high-quality, reproducible data. This mastery is essential for advancing our understanding of enzyme function and accelerating the discovery of new therapeutic agents.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

- Hou, W. C., Chen, Y. C., Chen, H. J., & Lin, Y. H. (1999). Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications. PubMed.

- Sinnott, M. L., & Smith, P. J. (1978). Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney. PubMed.

- Benchchem. (n.d.). Application Notes and Protocols for Spectrophotometric Measurement of p-Nitroanilide Release.

- Sigma-Aldrich. (n.d.). 4-Nitroaniline (N2128) - Product Information Sheet.

- University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA.

- Dooley, D. M., & Allison, W. S. (1977). Solution composition dependent variation in extinction coefficients for p-nitroaniline. PubMed.

- Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate.

- Benchchem. (n.d.). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.

- Stöcker, W., Wolz, R. L., Zwilling, R., & Strydom, D. J. (1991). Kinetics of nitroanilide cleavage by astacin. PubMed.

- ResearchGate. (n.d.). Kinetic parameters of cleavage by M protease of p-nitroanilide (pNA) substrates.